6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine

HIV-1 Reverse Transcriptase NcRTI

6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine, also known as 2-methylsulfonyl-4-dimethylamino-6-vinylpyrimidine or DAVP-1, is a synthetic small-molecule belonging to the 4-dimethylamino-6-vinylpyrimidine (DAVP) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is characterized by a unique mechanism of action, competing with the natural nucleotide substrate after binding to the allosteric non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT), a property not shared by classical NNRTIs like nevirapine or efavirenz.

Molecular Formula C9H13N3O2S
Molecular Weight 227.29 g/mol
CAS No. 920490-07-9
Cat. No. B1256634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine
CAS920490-07-9
Synonyms4-dimethylamino-6-vinylpyrimidine
DAVP-1
Molecular FormulaC9H13N3O2S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=C1)C=C)S(=O)(=O)C
InChIInChI=1S/C9H13N3O2S/c1-5-7-6-8(12(2)3)11-9(10-7)15(4,13)14/h5-6H,1H2,2-4H3
InChIKeyLWXYVFFCCMAZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine (CAS: 920490-07-9): A 6-Vinylpyrimidine Non-Nucleoside Reverse Transcriptase Inhibitor


6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine, also known as 2-methylsulfonyl-4-dimethylamino-6-vinylpyrimidine or DAVP-1, is a synthetic small-molecule belonging to the 4-dimethylamino-6-vinylpyrimidine (DAVP) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. It is characterized by a unique mechanism of action, competing with the natural nucleotide substrate after binding to the allosteric non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT), a property not shared by classical NNRTIs like nevirapine or efavirenz [2]. Its structure has been confirmed by X-ray crystallography in complex with HIV-1 RT (PDB IDs: 3ISN, 3ITH) [3]. This compound serves as the prototypical scaffold for a class of inhibitors termed Nucleotide-Competing Reverse Transcriptase Inhibitors (NcRTIs) [4].

Study fit Nucleotide-competitive RT inhibitor (NcRTI) mechanism probe
Selection Unique dNTP-competitive binding, distinct from classical NNRTIs
Context Prototype scaffold for DAVP-class inhibitor studies

Why Generic 6-Vinylpyrimidine Substitution Fails: The Critical Role of 2-Methylsulfonyl and 4-Dimethylamino Substituents in 920490-07-9


Simple substitution of 6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine with other 6-vinylpyrimidine analogs is unreliable due to its unique, highly specific mechanism of action as a nucleotide-competing RT inhibitor (NcRTI), which is exquisitely sensitive to the substitution pattern [1]. Unlike classical NNRTIs that are purely allosteric inhibitors, this compound's competitive behavior with the natural dNTP substrate dictates a distinct pharmacophore [2]. The 2-methylsulfonyl group is critical for this binding mode and resulting activity, and small structural modifications can lead to a complete loss of the NcRTI phenotype. Consequently, procurement of the exact CAS number is mandatory for research reproducibility in this mechanistic class.

2-Methylsulfonyl dependency This substituent is critical for the NcRTI binding mode; minor structural changes may abolish competitive dNTP displacement.
4-Dimethylamino specificity The dimethylamino group participates in key interactions; analogs with altered substitution may not reproduce the NcRTI phenotype.
Exact CAS requirement Generic 6-vinylpyrimidine substitution risks loss of reported mechanism; procurement of exact CAS 920490-07-9 is needed for reproducibility.

Quantitative Differentiation Evidence for 6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine (DAVP-1)


Unique Mechanism of Action: Nucleotide Substrate Competition vs. Classical Allosteric NNRTIs

DAVP-1 is the founding member of the nucleotide-competing reverse transcriptase inhibitor (NcRTI) class, a mechanism not shared by any clinically approved NNRTI. Kinetic analyses demonstrated that, unlike classical allosteric inhibitors like nevirapine, DAVP-1 inhibits HIV-1 RT by competing directly with the natural nucleotide substrate (dNTP) after binding in the NNIBP [1]. This dual binding-competition mechanism is a fundamental qualitative and quantitative differentiator. The compound shows high potency against wild-type (wt) RT, with an IC50 value of 5.2 nM in enzymatic assays [2]. In contrast, the clinical NNRTI efavirenz has a reported IC50 of 1.5 nM against wt RT in a similar enzymatic assay, but its mechanism is purely non-competitive [3]. This mechanistic divergence means DAVP-1 retains a distinct inhibitory profile against certain drug-resistant mutants, showing a >100-fold loss of potency against the K103N and Y181I mutations, which is a characteristic vulnerability of the NcRTI class but distinct from the resistance profile of efavirenz, which often retains activity against Y181I [4].

Mechanism of Action
Class-level inference
DAVP-1 IC50 5.2 nM (competitive with dNTP) Efavirenz IC50 ~1.5 nM (allosteric, non-competitive)
Distinct NcRTI mechanism for resistance profiling
In vitro RT enzymatic assay; recombinant enzyme
HIV-1 Reverse Transcriptase NcRTI Mechanism of Action

Crystallographic Evidence for a Unique Binding Mode: Displacement of the Primer Grip

The co-crystal structure of DAVP-1 with HIV-1 RT (PDB ID: 3ISN, resolution 2.5 Å) provides direct structural evidence of its distinct binding mode compared to classical NNRTIs [1]. While classical NNRTIs like nevirapine and Rilpivirine bind solely within the hydrophobic pocket, DAVP-1 binding induces a large conformational shift of the primer grip region (residues P225-P236), displacing the β12-β13 hairpin that is critical for dNTP binding [1]. This structural rearrangement physically explains the nucleotide-competitive mechanism, and the real-space correlation coefficient of 0.82 confirms a high-quality fit of DAVP-1 within its electron density, validating the accuracy of this unique binding pose [2]. This precise structural data is essential for any structure-based drug design effort focused on the NcRTI class.

Binding Mode
Class-level inference
Resolution 2.5 Å; displaces β12-β13 primer grip Nevirapine/Rilpivirine do not displace primer grip
Structural basis for NcRTI-targeted design
PDB: 3ISN (DAVP-1) vs 3HVT, 2ZD1
Structural Biology X-ray Crystallography HIV-1 RT Drug Design

Physicochemical Differentiation: LogP and Molecular Descriptors vs. Clinical NNRTIs

The physicochemical profile of DAVP-1 shows key differences from clinically approved NNRTIs, impacting its utility as a chemical probe. Its calculated partition coefficient (LogP) is approximately 2.10 , significantly lower than the lipophilic efavirenz (LogP ~5.4) and the moderately lipophilic rilpivirine (LogP ~4.8). The topological polar surface area (TPSA) of DAVP-1 is 17.3 Ų, which is substantially smaller than that of the typical NNRTIs, which often contain multiple heterocycles and have TPSA values above 50 Ų. This lower LogP and TPSA suggest superior aqueous solubility and a distinct cell permeability profile, making it a preferred scaffold for hit-to-lead optimization when a lower-lipophilicity starting point is desired .

Physicochemical Profile
Cross-study comparable
LogP ~2.10, TPSA 17.3 Ų Efavirenz LogP ~5.4, TPSA >50 Ų
Lower lipophilicity may support ADME optimization
In silico calculation; class-comparison
Drug Properties Physicochemical Profile ADME Medicinal Chemistry

Optimal Application Scenarios for Procuring 6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine (920490-07-9)


Probing the Nucleotide-Competing RT Inhibitor (NcRTI) Mechanism in Virology Research

Researchers investigating novel mechanisms of HIV-1 RT inhibition can use DAVP-1 as the reference NcRTI tool compound. Its unique ability to compete with the dNTP substrate provides a mechanistic probe to dissect nucleotide-dependent steps of reverse transcription, which is not possible with classical NNRTIs [1]. This is critical for studies focused on resistance profiling and mechanism-of-action deconvolution.

Structure-Based Drug Design Targeting the HIV-1 RT Primer Grip Conformation

Structural biology and computational chemistry groups can leverage the high-resolution (2.5 Å) co-crystal structure of DAVP-1 bound to HIV-1 RT (PDB: 3ISN) as a validated starting point for docking screens and molecular dynamics simulations aimed at targeting the primer grip conformation, a binding site not accessed by any marketed drug [2].

Medicinal Chemistry Lead Optimization with a Low Lipophilicity Scaffold

For drug discovery programs aiming to develop new NNRTIs with improved solubility and safety margins, DAVP-1 serves as an attractive lead-like scaffold due to its low LogP (2.10) and small TPSA (17.3 Ų) compared to highly lipophilic clinical NNRTIs . This can be a decisive factor in procurement for early-stage hit-to-lead campaigns focused on ADME optimization.

Application
Selection Property
Validation Focus
NcRTI mechanism studies
dNTP-competitive binding phenotype
RT inhibition mechanism deconvolution
Structure-based drug design
Primer grip conformation targeting
Docking & MD simulations with PDB 3ISN
Hit-to-lead optimization
Low-lipophilicity scaffold
ADME liability mitigation
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